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Compound of Interest

Compound Name: 5-Cyano-2-picoline

Cat. No.: B057721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5-Cyano-2-

methylpyridine against its structural isomers, offering a valuable resource for the validation and

characterization of this important chemical intermediate. The included experimental data and

protocols are intended to support research and development in pharmaceuticals and related

fields.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Cyano-2-methylpyridine and

two of its isomers, 2-Cyano-6-methylpyridine and 3-Cyano-2-methylpyridine. This data has

been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy Data
Solvent: CDCl₃
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Compound
Chemical Shift (δ ppm)
and Multiplicity

Assignment

5-Cyano-2-methylpyridine 8.78 (d, J=1.5 Hz) H-6

7.85 (dd, J=8.0, 2.0 Hz) H-4

7.30 (d, J=8.0 Hz) H-3

2.62 (s) -CH₃

2-Cyano-6-methylpyridine 7.72 (t, J=7.8 Hz) H-4

7.55 (d, J=7.8 Hz) H-3

7.42 (d, J=7.8 Hz) H-5

2.63 (s) -CH₃

3-Cyano-2-methylpyridine 8.60 (dd, J=4.9, 1.7 Hz) H-6

7.80 (dd, J=7.8, 1.7 Hz) H-4

7.25 (dd, J=7.8, 4.9 Hz) H-5

2.70 (s) -CH₃

¹³C NMR Spectroscopy Data
Solvent: CDCl₃
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Compound Chemical Shift (δ ppm) Assignment

5-Cyano-2-methylpyridine 161.2 C-2

153.2 C-6

139.8 C-4

125.0 C-3

117.4 -CN

110.6 C-5

24.5 -CH₃

2-Cyano-6-methylpyridine 159.9 C-6

147.1 C-2

137.6 C-4

129.1 C-3

125.3 C-5

117.7 -CN

24.1 -CH₃

3-Cyano-2-methylpyridine 158.3 C-2

151.7 C-6

140.4 C-4

123.5 C-5

116.8 -CN

112.1 C-3

23.2 -CH₃

Infrared (IR) Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Key Absorption Bands
(cm⁻¹)

Assignment

5-Cyano-2-methylpyridine 2230 C≡N stretch

1595, 1470, 1380 Aromatic C=C and C=N stretch

2920 C-H stretch (methyl)

2-Cyano-6-methylpyridine 2235 C≡N stretch

1585, 1460, 1375 Aromatic C=C and C=N stretch

2925 C-H stretch (methyl)

3-Cyano-2-methylpyridine 2228 C≡N stretch

1590, 1465, 1385 Aromatic C=C and C=N stretch

2922 C-H stretch (methyl)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

5-Cyano-2-methylpyridine 118 117, 91, 64

2-Cyano-6-methylpyridine 118 117, 91, 64

3-Cyano-2-methylpyridine 118 117, 91, 64

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL

of deuterated chloroform (CDCl₃). Transfer the solution to a clean NMR tube.
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¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-10 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024-4096.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Reference the spectra to the residual solvent peak

(CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC) for volatile compounds.

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically

from m/z 40 to 200.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structural elucidation.

Data Validation Workflow
The following diagram illustrates a logical workflow for the validation of spectroscopic data for a

known compound like 5-Cyano-2-methylpyridine.
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Click to download full resolution via product page

Caption: Workflow for spectroscopic data validation.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic Data
Validation of 5-Cyano-2-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b057721#spectroscopic-data-validation-for-5-cyano-2-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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